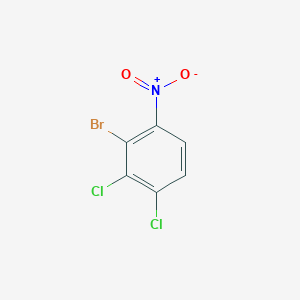
2-Bromo-3,4-dichloro-1-nitrobenzene
概要
説明
2-Bromo-3,4-dichloro-1-nitrobenzene is a chemical compound with the molecular formula C6H2BrCl2NO2. It is a yellow crystalline solid that is commonly used in scientific research. This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and organic chemistry.
作用機序
The mechanism of action of 2-Bromo-3,4-dichloro-1-nitrobenzene is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, particularly those involved in inflammation and tumor growth. This compound has been shown to have potent inhibitory effects on the production of inflammatory cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
2-Bromo-3,4-dichloro-1-nitrobenzene has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as the production of inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using 2-Bromo-3,4-dichloro-1-nitrobenzene in lab experiments is its high yield and purity. This compound is relatively easy to synthesize, and the resulting product is typically of high quality. Additionally, this compound has a wide range of applications in various fields of research, making it a versatile reagent.
However, there are also some limitations to using 2-Bromo-3,4-dichloro-1-nitrobenzene in lab experiments. One of the main limitations is its potential toxicity. This compound can be harmful if ingested or inhaled, and appropriate safety precautions should be taken when handling it. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research involving 2-Bromo-3,4-dichloro-1-nitrobenzene. One area of interest is its potential use in cancer treatment. This compound has been shown to have anti-tumor properties, and further research could explore its potential as a cancer therapy. Additionally, there is potential for this compound to be used in the development of new drugs and pharmaceuticals, particularly those targeting inflammation and immune function.
Conclusion:
In conclusion, 2-Bromo-3,4-dichloro-1-nitrobenzene is a chemical compound with a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and has potential applications in the development of new drugs and pharmaceuticals. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. However, appropriate safety precautions should be taken when handling this compound, and further research is needed to fully understand its mechanism of action and potential applications.
科学的研究の応用
2-Bromo-3,4-dichloro-1-nitrobenzene has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various substituted benzene derivatives. This compound is also used in the development of new drugs and pharmaceuticals. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
3-bromo-1,2-dichloro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXHDRHVSHCNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513787 | |
| Record name | 2-Bromo-3,4-dichloro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4-dichloro-1-nitrobenzene | |
CAS RN |
80026-18-2 | |
| Record name | 2-Bromo-3,4-dichloro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

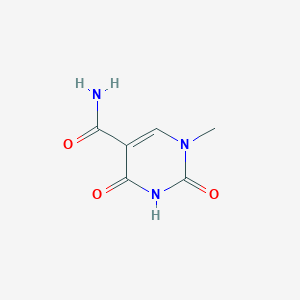
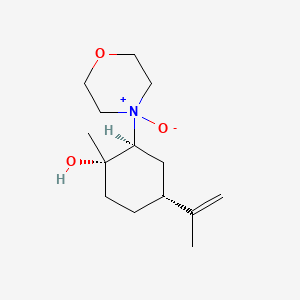
![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)
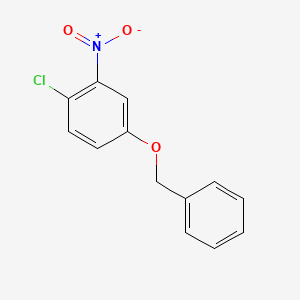
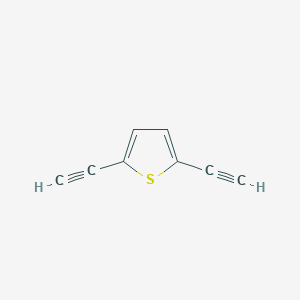
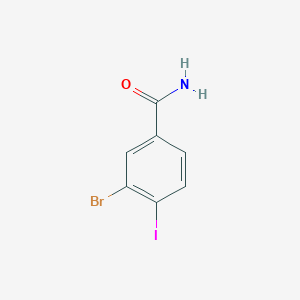
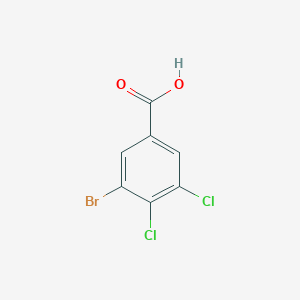
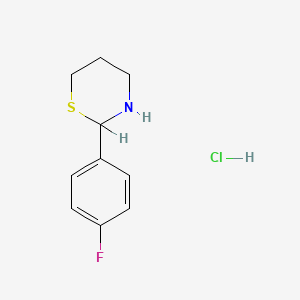
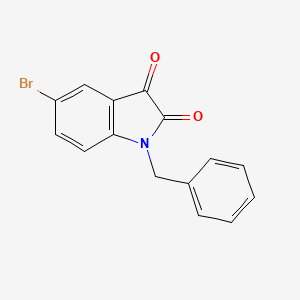
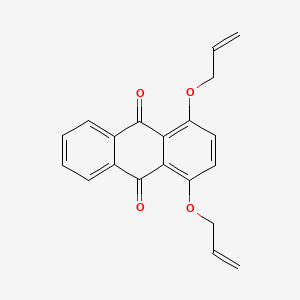
![Imidazo[1,5-A]pyridine-3-ethanamine](/img/structure/B3057319.png)
![3H-Imidazo[4,5-C]pyridin-7-amine](/img/structure/B3057320.png)
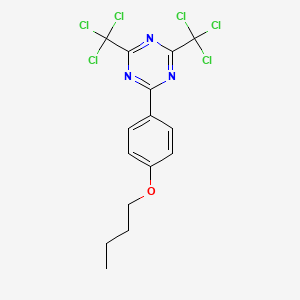
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3057323.png)